

# Vps34-IN-3 as a selective inhibitor of class III PI3K

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |  |
|----------------------|------------|-----------|--|--|--|
| Compound Name:       | Vps34-IN-3 |           |  |  |  |
| Cat. No.:            | B10827820  | Get Quote |  |  |  |

An In-depth Technical Guide on Selective Inhibitors of Class III PI3K (Vps34)

A Note on Nomenclature: The specific inhibitor "**Vps34-IN-3**" is not prominently documented in the scientific literature. This guide will focus on the potent and selective Class III PI3K inhibitor, PIK-III (also known as Vps34-IN2), and provide comparative data for other well-characterized selective Vps34 inhibitors such as SAR405 and Vps34-IN-1. This information is intended for researchers, scientists, and drug development professionals.

## Introduction to Vps34: The Sole Class III PI3K

Vacuolar protein sorting 34 (Vps34) is the sole member of the class III phosphoinositide 3-kinase (PI3K) family, a group of enzymes crucial for various cellular functions.[1] Vps34's primary role is to phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI(3)P).[2] This lipid second messenger is essential for initiating and regulating two fundamental cellular processes: autophagy and endosomal trafficking.[2][3] By producing localized pools of PI(3)P on membranes, Vps34 recruits effector proteins containing PI(3)P-binding domains (like FYVE and PX domains), which in turn mediate membrane dynamics, vesicle formation, and cargo sorting.[2] Given its central role in cellular homeostasis, dysregulation of Vps34 activity is implicated in various diseases, including cancer and neurodegenerative disorders, making it a significant therapeutic target.[1]

Selective inhibitors are invaluable chemical tools to dissect the specific roles of Vps34, distinguishing its functions from those of other PI3K classes.[4][5] These compounds allow for



acute, reversible inhibition of Vps34's kinase activity, enabling detailed studies of its downstream signaling pathways and cellular consequences.

## Data Presentation: Quantitative Analysis of Vps34 Inhibitors

The following tables summarize the quantitative data for PIK-III and other key selective Vps34 inhibitors, providing a basis for comparison of their potency and selectivity.

Table 1: In Vitro Potency of Selective Vps34 Inhibitors

| Compound   | Target | Assay Type | IC50 / Kd | Reference   |
|------------|--------|------------|-----------|-------------|
| PIK-III    | Vps34  | IC50       | 18 nM     | [6][7][8]   |
| SAR405     | Vps34  | IC50       | 1.2 nM    | [9][10]     |
| Vps34      | Kd     | 1.5 nM     | [9][11]   |             |
| Vps34-IN-1 | Vps34  | IC50       | ~25 nM    | [9][12][13] |

Table 2: Selectivity Profile of Vps34 Inhibitors Against Other PI3K Isoforms



| Compound       | Target                      | IC50                        | Fold<br>Selectivity (vs.<br>Vps34) | Reference   |
|----------------|-----------------------------|-----------------------------|------------------------------------|-------------|
| PIK-III        | ΡΙ3Κα                       | 3.96 μΜ                     | ~220-fold                          | [8]         |
| ΡΙ3Κδ          | 1.2 μΜ                      | ~67-fold                    | [8][14]                            |             |
| РІЗКу          | 3.04 μΜ                     | ~169-fold                   | [8]                                |             |
| SAR405         | Class I PI3Ks               | >10 μM                      | >8300-fold                         | [9][11]     |
| Class II PI3Ks | >10 μM                      | >8300-fold                  | [9][11]                            |             |
| mTOR           | >10 μM                      | >8300-fold                  | [9][11]                            |             |
| Vps34-IN-1     | Class I PI3Ks               | Not significantly inhibited | High                               | [5][12][13] |
| Class II PI3Ks | Not significantly inhibited | High                        | [5][12][13]                        |             |

Table 3: Cellular Activity of Selective Vps34 Inhibitors

| Compound                          | Cellular Assay             | Cell Line  | IC50                                      | Reference |
|-----------------------------------|----------------------------|------------|-------------------------------------------|-----------|
| SAR405                            | GFP-FYVE relocalization    | HeLa       | 27 nM                                     | [15]      |
| Autophagosome formation (GFP-LC3) | HeLa                       | 419 nM     | [10]                                      |           |
| PIK-III                           | Autophagy<br>Inhibition    | DLD1 cells | 1-10 μM<br>(effective<br>concentration)   | [6][8]    |
| Vps34-IN-1                        | PtdIns(3)P level reduction | -          | 0.01-1 μM<br>(effective<br>concentration) | [12]      |



# Mandatory Visualizations Signaling and Experimental Diagrams





### Click to download full resolution via product page

Caption: Vps34-mediated signaling pathway in autophagy initiation.

Workflow: In Vitro Vps34 Kinase Assay





### Click to download full resolution via product page

Caption: Experimental workflow for an in vitro Vps34 kinase assay.





Click to download full resolution via product page

Caption: Experimental workflow for LC3 Western blot analysis.

# Experimental Protocols In Vitro Vps34 Kinase Assay (Radiometric)

This protocol is adapted from methodologies used to characterize selective Vps34 inhibitors. [16][17] It measures the transfer of a radiolabeled phosphate from ATP to the lipid substrate PI.

### Materials:

- Recombinant Vps34/Vps15 complex
- Phosphatidylinositol (PI) liposomes (substrate)
- [y-32P]ATP
- Non-radiolabeled ATP
- Assay Buffer (e.g., 20 mM Tris-HCl pH 7.4, 67 mM NaCl, 10 mM MnCl<sub>2</sub>, 1 mM DTT)
- Vps34 inhibitor (e.g., PIK-III)
- Reaction termination solution (e.g., Chloroform:Methanol:HCl)
- Silica TLC plates
- TLC running buffer (e.g., Chloroform:Methanol:Ammonia:Water)
- Phosphorimager or X-ray film for detection

#### Procedure:

Liposome Preparation: Prepare phosphatidylinositol (PI) liposomes by extrusion through a
 100 nm filter to ensure a uniform substrate.[16]



- Reaction Setup: In a microcentrifuge tube, combine the assay buffer, recombinant Vps34/Vps15 complex (e.g., 50 ng), and the desired concentration of the Vps34 inhibitor (or DMSO as a vehicle control).[16]
- Substrate Addition: Add the PI liposomes to the reaction mixture and pre-incubate for 10 minutes at room temperature to allow inhibitor binding.
- Initiate Reaction: Start the kinase reaction by adding the ATP mix containing both non-radiolabeled ATP (e.g., 5 μM final concentration) and [y-32P]ATP (e.g., 3 μCi per reaction).
   [16]
- Incubation: Incubate the reaction at 30°C for 30 minutes with gentle agitation.[17]
- Termination: Stop the reaction by adding an acidic chloroform/methanol solution.[16]
- Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Carefully collect the lower organic phase containing the lipids.
- TLC Separation: Spot the extracted lipids onto a silica TLC plate. Allow the spots to dry completely. Place the plate in a TLC chamber with the running buffer and allow the solvent front to migrate near the top of the plate.[18]
- Detection and Quantification: Dry the TLC plate and expose it to a phosphorimager screen or X-ray film to detect the radiolabeled PI(3)P product.[18] The signal intensity is proportional to the kinase activity. Quantify the signal and plot the results against inhibitor concentration to determine the IC50 value.

## Cellular Autophagy Assay: LC3 Western Blot

This protocol is a standard method to assess autophagy by monitoring the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II).[19][20]

### Materials:

- Cell line of interest (e.g., HeLa, MCF-7)
- Vps34 inhibitor (e.g., PIK-III)



- Complete cell culture medium and PBS
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels (12-15% acrylamide is recommended for good separation of LC3-I and LC3-II)[20]
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibody: Rabbit anti-LC3B
- Secondary antibody: HRP-conjugated anti-rabbit IgG
- ECL Western blotting substrate
- Loading control antibody (e.g., anti-GAPDH or anti-tubulin)

#### Procedure:

- Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the Vps34 inhibitor at various concentrations for the desired time (e.g., 16-24 hours).[6][8] Include appropriate controls: a vehicle control (DMSO), a positive control for autophagy induction (e.g., starvation or an mTOR inhibitor), and a treatment group with a lysosomal inhibitor (e.g., chloroquine) to assess autophagic flux.[20]
- Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them directly in lysis buffer.[20] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
- Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay to ensure equal loading.
- Sample Preparation: Mix the lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.[19]



- SDS-PAGE: Load equal amounts of protein (e.g., 20-40 μg) per lane onto a high-percentage SDS-PAGE gel.[20]
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[19]
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[19]
- Antibody Incubation: Incubate the membrane with the primary anti-LC3B antibody (typically diluted 1:1000 in blocking buffer) overnight at 4°C.[19]
- Washing and Secondary Antibody: Wash the membrane multiple times with TBST. Then, incubate with the HRP-conjugated secondary antibody (typically diluted 1:1000) for 1 hour at room temperature.[19]
- Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[19]
- Analysis: Analyze the resulting bands. An accumulation of the faster-migrating LC3-II band relative to the loading control indicates an inhibition of autophagosome degradation or an induction of autophagosome formation. Comparing samples with and without a lysosomal inhibitor allows for the assessment of autophagic flux.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Class III PI3K Vps34 plays an essential role in autophagy and in heart and liver function -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Class III PI3K Vps34: essential roles in autophagy, endocytosis, and heart and liver function - PMC [pmc.ncbi.nlm.nih.gov]

## Foundational & Exploratory





- 4. Selective VPS34 inhibitor blocks autophagy and uncovers a role for NCOA4 in ferritin degradation and iron homeostasis in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. glpbio.com [glpbio.com]
- 16. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of VPS34/PIK3C3 Activity in vitro Utilising 32P-yATP [bio-protocol.org]
- 18. Determination of VPS34/PIK3C3 Activity in vitro Utilising 32P-yATP PMC [pmc.ncbi.nlm.nih.gov]
- 19. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [bio-protocol.org]
- 20. resources.novusbio.com [resources.novusbio.com]
- To cite this document: BenchChem. [Vps34-IN-3 as a selective inhibitor of class III PI3K].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827820#vps34-in-3-as-a-selective-inhibitor-of-class-iii-pi3k]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com